Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-methyl-1H-pyrazol-5-amine Hydrochloride
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic properties and target affinity. 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride has emerged as a critical intermediate, particularly in the synthesis of novel bioisosteres for drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and analytical handling, culminating in its application in the development of Lysophosphatidic Acid Receptor-1 (LPAR1) antagonists and cerebro-neuroprotective agents[1][2].
Physicochemical Properties & Molecular Data
Understanding the fundamental thermodynamics and physical state of this compound is essential for formulation and reaction design. The data below summarizes the core physicochemical metrics of both the free base and the hydrochloride salt[3][4].
| Property | Value / Description |
| Chemical Name | 4-Bromo-1-methyl-1H-pyrazol-5-amine hydrochloride |
| CAS Number (HCl Salt) | 1955541-03-3 |
| CAS Number (Free Base) | 105675-85-2 |
| Molecular Formula (Salt) | C₄H₇BrClN₃ |
| Molecular Weight (Salt) | 212.48 g/mol |
| Molecular Weight (Free Base) | 176.02 g/mol |
| Monoisotopic Mass (Base) | 174.97 (⁷⁹Br) / 176.97 (⁸¹Br) |
| Appearance | Off-white to pale yellow crystalline solid |
| Recommended Storage | 2–8°C or -20°C, desiccated, protected from light |
Structural Rationale & Chemical Causality
As a Senior Application Scientist, it is crucial to understand why this specific molecular architecture is utilized rather than just knowing how to use it. The structural features of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl are highly deliberate:
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The Hydrochloride Salt Form: Aminopyrazoles in their free base form can be prone to oxidative degradation and are often difficult to handle (presenting as hygroscopic solids or viscous oils). Converting the compound to a hydrochloride salt protonates the amine, significantly increasing the crystal lattice energy. This yields a stable, free-flowing powder that resists oxidation and exhibits vastly improved aqueous solubility—a critical factor when setting up biphasic cross-coupling reactions.
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N1-Methylation ("Tautomeric Locking"): Unsubstituted pyrazoles undergo rapid annular tautomerism, where a proton shifts dynamically between the N1 and N2 positions. This creates a mixture of tautomers that complicates NMR characterization and leads to regiochemical mixtures during electrophilic substitutions. The N1-methyl group "locks" the pyrazole into a single defined state, ensuring predictable electronic distribution and regiocontrol.
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C4-Bromination: The C4 position of the pyrazole ring is the most electron-rich carbon, making it the natural site for halogenation. The bromine atom serves as an ideal oxidative addition partner for Palladium-catalyzed cross-coupling reactions, allowing researchers to efficiently construct complex biaryl or heteroaryl systems[1].
Analytical Characterization: Self-Validating LC-MS Protocol
To ensure the integrity of the starting material before committing it to complex synthetic pathways, a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required. The following methodology is designed to validate the purity and isotopic signature of the compound.
Step-by-Step Methodology
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Sample Preparation:
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Weigh 1.0 mg of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl.
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Dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) to achieve a 1 mg/mL stock.
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Causality: The 50:50 mixture ensures complete dissolution of the polar salt while maintaining compatibility with the initial reverse-phase gradient.
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Chromatographic Separation:
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Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
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Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry Detection:
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350°C.
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Data Interpretation (Self-Validation):
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Because bromine has two major stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the mass spectrum must display a distinct "twin peak" signature.
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Look for the [M+H]⁺ molecular ions at m/z 176.0 and m/z 178.0 of equal intensity. The presence of this isotopic doublet validates the structural integrity of the brominated core.
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Synthetic Applications in Drug Discovery
4-Bromo-1-methyl-1H-pyrazol-5-amine HCl is heavily utilized in the synthesis of advanced therapeutics.
LPAR1 Antagonists: In the pursuit of treating fibrotic diseases, researchers have utilized this compound as a bioisostere for the 4-amino-3-methylisoxazole core found in known LPAR1 antagonists like Ki16425[1]. The synthetic workflow typically involves neutralizing the HCl salt, followed by a Suzuki-Miyaura cross-coupling at the C4 position with an arylboronic acid. The C5-amine is subsequently converted into a carbamate via an isocyanate intermediate[1].
Cerebro-Neuroprotective Agents: The compound is also utilized in the synthesis of amide-based neuroprotective agents. The free primary amine readily reacts with reagents such as 2,2,2-trichloroethyl chloroformate to form reactive carbamate intermediates, which are then coupled with piperazine derivatives to form complex urea/amide structures[2].
Workflow Visualization
The following diagram maps the logical progression of utilizing 4-bromo-1-methyl-1H-pyrazol-5-amine HCl in the synthesis of LPAR1 antagonists.
Synthetic workflow of 4-bromo-1-methyl-1H-pyrazol-5-amine HCl in LPAR1 antagonist discovery.
References
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Discovery of Highly Selective and Orally Active Lysophosphatidic Acid Receptor-1 Antagonists with Potent Activity on Human Lung Fibroblasts Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- EP1813606A1 - Amide Compound (Cerebro-neuroprotective agent)
